Citric acid, lead salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

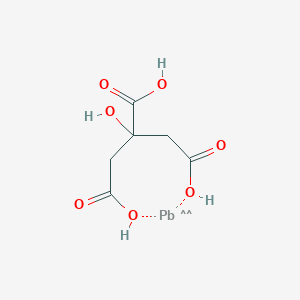

Citric acid, lead salt, also known as lead(II) citrate, is a chemical compound formed by the reaction of citric acid with lead. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is typically found in the form of a white crystalline powder and is known for its ability to form stable complexes with metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of citric acid, lead salt involves the reaction of citric acid with a lead-containing compound, such as lead(II) acetate or lead(II) nitrate. The reaction is typically carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}_6\text{H}_8\text{O}_7 + \text{Pb(NO}_3\text{)}_2 \rightarrow \text{Pb(C}_6\text{H}_5\text{O}_7) + 2\text{HNO}_3 ]

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using large-scale reactors where citric acid and lead(II) acetate or lead(II) nitrate are mixed in stoichiometric amounts. The reaction mixture is then stirred and heated to facilitate the formation of the lead salt. After the reaction is complete, the product is filtered, washed, and dried to obtain the pure compound.

Analyse Des Réactions Chimiques

Reaction with Metallic Lead

Metallic lead reacts with citric acid in aqueous solutions under mild acidic conditions (pH 3–6.2). Sodium citrate accelerates dissolution by providing citrate ligands that complex Pb²⁺, enhancing solubility .

Example Reaction :

\text{Pb s }+\text{C}_6\text{H}_8\text{O}_7\rightarrow \text{Pb C}_6\text{H}_5\text{O}_7\text{ }^{-}+\text{H}_2\text{O}+\text{H}_2\(\text{g})

Leaching of Lead Sulfate (PbSO₄)

PbSO₄ reacts with citrate solutions to form soluble lead citrate complexes. Elevated sodium citrate concentrations (50–650 g/L) and temperatures (35–95°C) significantly improve leaching efficiency .

Example Reaction :

PbSO4+Na3C6H5O7→Pb3(C6H5O7)2+Na2SO4

Dissolution Behavior and pH Dependency

Lead citrate dissolution is pH-sensitive, with optimal performance under mild acidity (pH 5–6) :

| Condition | Dissolution Efficiency | pH Range | Source |

|---|---|---|---|

| Citric acid (5 mM) | 49% (60 min) | 3.0–3.2 | |

| Sodium citrate (5 mM) | 75% (60 min) | 5.5–6.2 | |

| Citric acid + sodium citrate | 62% (60 min) | 3.2–5.5 |

-

Key Insight : Sodium citrate outperforms citric acid alone due to its higher initial pH (5.5 vs. 3.0), favoring citrate ligand availability for Pb²⁺ complexation .

Complexation and Speciation

Lead citrate exists as multiple soluble complexes in aqueous solutions, including :

-

Pb C6H7O7 +

-

Pb2(OH)2(C6H5O7)24−

-

Pb3(C6H5O7)2

Factors influencing speciation :

-

Temperature : Higher temperatures (e.g., 95°C) increase leaching rates by accelerating ligand exchange .

-

Citrate Concentration : Excess citrate shifts equilibria toward soluble complexes (e.g., Pb3(C6H5O7)2) .

Soil Remediation

Citric acid mobilizes lead in contaminated soils by forming soluble complexes, reducing Pb adsorption and enhancing phytoremediation efficiency .

Mechanism :

Pb2++C6H8O7→Pb C6H5O7 −+3H+

Antioxidant Activity

Citric acid mitigates lead-induced oxidative stress by chelating Pb²⁺, reducing lipid peroxidation in biological systems .

Stability and Decomposition

Lead citrate decomposes under strongly acidic or alkaline conditions. For example, nitric acid (HNO₃) displaces citrate ligands, forming lead nitrate :

Pb3(C6H5O7)2+6HNO3→3Pb NO3 2+2C6H8O7

Applications De Recherche Scientifique

Citric acid, lead salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other lead compounds.

Biology: Employed in studies involving metal ion interactions with biological molecules.

Medicine: Investigated for its potential use in medical imaging and as a contrast agent.

Industry: Utilized in the production of lead-based materials and as a stabilizer in certain industrial processes.

Mécanisme D'action

The mechanism of action of citric acid, lead salt involves its ability to form stable complexes with metal ions. The lead ion in the compound can interact with various molecular targets, including proteins and enzymes, affecting their function. The pathways involved in these interactions are often related to the chelation and sequestration of metal ions, which can influence biological and chemical processes.

Comparaison Avec Des Composés Similaires

Lead(II) acetate: Another lead compound with similar properties but different applications.

Lead(II) nitrate: Used in similar reactions but has distinct chemical behavior.

Citric acid, calcium salt: A calcium-based analog with different reactivity and applications.

Uniqueness: Citric acid, lead salt is unique due to its specific interactions with lead ions and its ability to form stable complexes. This makes it particularly useful in applications where lead ion stabilization is required, distinguishing it from other similar compounds.

Propriétés

Numéro CAS |

14450-60-3 |

|---|---|

Formule moléculaire |

C6H8O7Pb |

Poids moléculaire |

399 g/mol |

InChI |

InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

Clé InChI |

JNLCUVJKTXKKSG-UHFFFAOYSA-N |

SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

SMILES canonique |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb] |

Key on ui other cas no. |

14450-60-3 512-26-5 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Synonymes |

citric acid, lead salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.